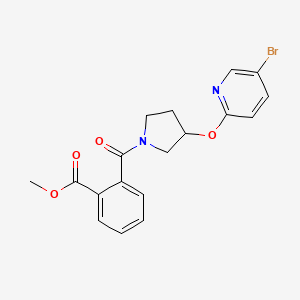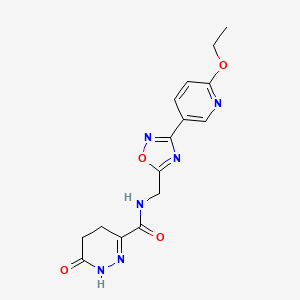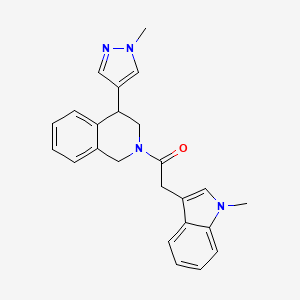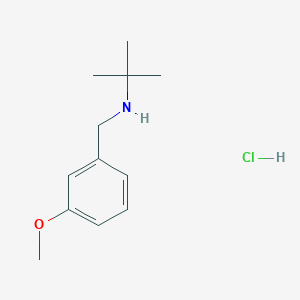![molecular formula C7H9NaO4 B2650421 Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7](/img/structure/B2650421.png)
Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the CAS Number: 2287260-27-7 . It has a molecular weight of 180.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Molecular Structure Analysis
The InChI Code for Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is 1S/C7H10O4.Na/c8-6 (9)7-3-5 (10-4-7)1-2-11-7;/h5H,1-4H2, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis
The ring-opening polymerization of similar compounds proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Applications De Recherche Scientifique
Analytical Techniques and Biomass Oxidation
The oxidation of biomass-derived substrates using sodium salts has been explored, showcasing the application of sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate in the development of analytical techniques for studying such reactions. Jacquet et al. (1985) described an analytical method for monitoring the electrooxidation process of a biomass-issued substrate, emphasizing the role of sodium salts in facilitating the reaction and the subsequent analysis of products through mass spectrometry and carbon-13 nuclear magnetic resonance (Jacquet et al., 1985).
Synthesis of Natural Products
Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is instrumental in synthesizing structures prevalent in natural products. Burke et al. (1999) highlighted its use in desymmetrization via ring-closing metathesis, leading to the synthesis of natural product analogs like exo- and endo-brevicomin (Burke et al., 1999).
Synthetic Methodologies for Bioactive Frameworks
The compound's relevance extends to the synthesis of bioactive molecular frameworks. Zhang and Tong (2016) surveyed various approaches to construct the 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework, a common motif in biologically active natural products, demonstrating the compound's versatility in organic synthesis (Zhang & Tong, 2016).
Medicinal Chemistry Applications
In medicinal chemistry, sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate serves as a building block for the development of novel therapeutic agents. For instance, Mascitti et al. (2011) discovered a clinical candidate from the dioxa-bicyclo[3.2.1]octane class for inhibiting the sodium-dependent glucose cotransporter 2, highlighting its potential in treating type 2 diabetes (Mascitti et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILBJTQUNLAPAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1OC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)



![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)